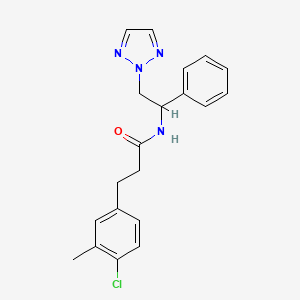
3-(4-chloro-3-methylphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chloro-3-methylphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H21ClN4O and its molecular weight is 368.87. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chloro-3-methylphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chloro-3-methylphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonist Development
One study describes the development of a neurokinin-1 (NK1) receptor antagonist, which is significant for its potential in treating emesis (vomiting) and depression. The compound discussed has a high affinity for the NK1 receptor and shows efficacy in pre-clinical tests, suggesting its utility in clinical settings for conditions related to NK1 receptor activity (Harrison et al., 2001).
Antibacterial Activity of Azole Derivatives
Research on the synthesis of azole derivatives from certain propanehydrazide compounds and their antibacterial activity demonstrates the potential of these molecules in developing new antimicrobial agents. The study highlights the synthesis of various derivatives and their effective antibacterial properties against specific pathogens (Tumosienė et al., 2012).
Antioxidant and Anticancer Activity
Another study focuses on the synthesis of novel derivatives of a related compound, examining their antioxidant and anticancer activities. The research found that certain derivatives exhibited significant antioxidant activity, comparable to well-known antioxidants like ascorbic acid, and displayed cytotoxic effects against specific cancer cell lines, suggesting their potential in cancer therapy (Tumosienė et al., 2020).
Molecular Docking and Biological Potentials
Further research on new quinazoline and quinazoline-4-one derivatives, including synthesis, molecular docking, and evaluation of biological potentials, indicates the approach towards designing compounds with specific biological activities. This includes the exploration of their use as urease inhibitors, showcasing the compound's potential in addressing conditions associated with urease activity (Borik & Hussein, 2021).
Synthesis and Nonlinear Optical Properties
The synthesis and investigation of the nonlinear optical properties of certain derivatives show applications beyond biomedical fields, extending into materials science for potential use in optical device applications. This highlights the compound's versatility and the broad scope of research applications ranging from medicine to advanced materials technology (Rahulan et al., 2014).
Eigenschaften
IUPAC Name |
3-(4-chloro-3-methylphenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c1-15-13-16(7-9-18(15)21)8-10-20(26)24-19(14-25-22-11-12-23-25)17-5-3-2-4-6-17/h2-7,9,11-13,19H,8,10,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAVEQUVOIYHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-3-methylphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-phenylsulfanylacetamide](/img/structure/B2846117.png)
![(3As,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2846118.png)
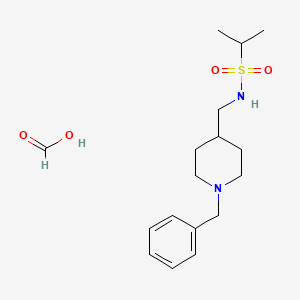
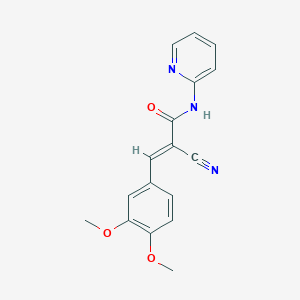

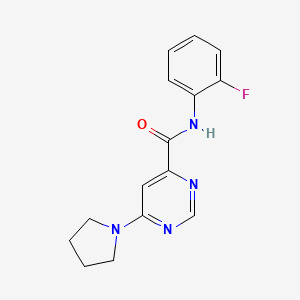
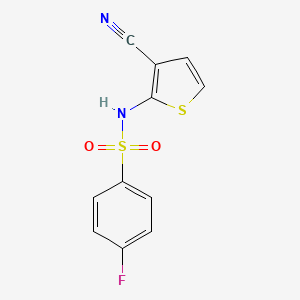
![2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2846129.png)
![3-(3-(4-benzylpiperazine-1-carbonyl)phenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2846131.png)




